molecular formula C16H16N2O4S B7553978 N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide

Cat. No. B7553978
M. Wt: 332.4 g/mol
InChI Key: AOFCCHCNKROZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide, also known as CMF-019, is a sulfonamide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. Additionally, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. Additionally, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been shown to induce apoptosis in cancer cells, which leads to their death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have low toxicity, making it a safe candidate for further research.
However, one limitation of using N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to investigate its anti-cancer properties and its potential use in the development of novel anti-cancer therapies.
Another future direction is to investigate the structure-activity relationship of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide and its analogs to improve its solubility and efficacy. This could lead to the development of more potent and effective compounds for therapeutic use.
Conclusion
In conclusion, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is a sulfonamide derivative that has shown promising results in scientific research for its potential therapeutic applications. It has anti-inflammatory and anti-cancer properties and has been shown to have low toxicity. Further research is needed to investigate its potential use in the treatment of inflammatory diseases and cancer, as well as to improve its solubility and efficacy.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide involves a multi-step process that includes the reaction of 3-cyanophenylboronic acid with 4-methoxyphenyl chloroformate to form an intermediate product. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanesulfonamide to produce N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide.

Scientific Research Applications

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. This makes it a potential candidate for the development of novel anti-cancer therapies.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-15-5-7-16(8-6-15)22-9-10-23(19,20)18-14-4-2-3-13(11-14)12-17/h2-8,11,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCCHCNKROZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide

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